Ro 32-0432

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

RO-320432 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung der Proteinkinase C zu untersuchen.

Biologie: Wird in Zellstudien eingesetzt, um die Rolle der Proteinkinase C in verschiedenen biologischen Prozessen zu verstehen.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei Krankheiten untersucht, die mit einer dysregulierten Proteinkinase-C-Aktivität einhergehen, wie z. B. Krebs und chronisch-entzündliche Erkrankungen.

Industrie: Wird bei der Entwicklung neuer Medikamente verwendet, die auf die Proteinkinase C abzielen .

Wirkmechanismus

RO-320432 entfaltet seine Wirkung durch die selektive Hemmung der Proteinkinase C. Es bindet an die ATP-Bindungsstelle des Enzyms, verhindert dessen Aktivierung und die anschließende Phosphorylierung von Zielproteinen. Diese Hemmung stört verschiedene Signalwege, die an Zellproliferation, Differenzierung und Überleben beteiligt sind .

Wirkmechanismus

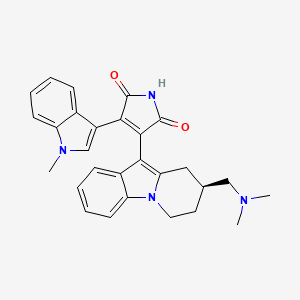

Ro 32-0432, also known as (S)-3-(8-(Dimethylaminomethyl)-6,7,8,9-tetrahydropyrido(1,2-a)indol-10-yl)-4-(1-methyl-3-indolyl)-1H-pyrrole-2,5-dione hydrochloride, is a potent and selective inhibitor of protein kinase C (PKC) with potential therapeutic applicability to chronic inflammatory and autoimmune diseases .

Target of Action

This compound primarily targets protein kinase C (PKC) , a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . The IC50 values of this compound for PKCα, PKCβI, PKCβII, PKCγ, and PKCε are 9.3 nM, 28 nM, 30 nM, 36.5 nM, and 108.3 nM, respectively . It is also a selective inhibitor of G protein-coupled receptor kinase 5 (GRK5) .

Mode of Action

This compound acts as an ATP-competitive inhibitor, preventing the phosphorylation and activation of PKC . By inhibiting PKC, this compound disrupts the downstream signaling pathways that are critical for the activation of T cells .

Biochemical Pathways

The inhibition of PKC by this compound affects several biochemical pathways. It prevents the secretion of interleukin-2 (IL-2), the expression of IL-2 receptors in peripheral human T-cells, and the proliferation of these cells when stimulated with phorbol ester together with phytohemagglutin or anti-CD3 .

Result of Action

This compound has been shown to prevent T-cell activation, demonstrating its potential for research into chronic inflammatory and autoimmune diseases . It inhibits the proliferation of specific human T-cell clones after exposure to antigen-pulsed autologous presenting cells .

Biochemische Analyse

Biochemical Properties

Ro-32-0432 is an ATP-competitive inhibitor that selectively targets various isoforms of PKC, including PKCα, PKCβI, PKCβII, PKCγ, and PKCε. The IC50 values for these isoforms are 9.3 nM, 28 nM, 30 nM, 36.5 nM, and 108.3 nM, respectively . Additionally, Ro-32-0432 inhibits G protein-coupled receptor kinase 5 (GRK5), preventing T-cell activation and proliferation . This compound’s ability to inhibit these enzymes makes it a valuable tool for studying the role of PKC and GRK5 in various biochemical reactions.

Cellular Effects

Ro-32-0432 has significant effects on cellular processes, particularly in T-cells. It inhibits interleukin-2 (IL-2) secretion, IL-2 receptor expression, and the proliferation of peripheral human T-cells stimulated with phorbol ester and phytohemagglutinin or anti-CD3 . Additionally, Ro-32-0432 prevents the proliferation of influenza peptide antigen-specific human T-cell clones . These effects highlight the compound’s potential in modulating immune responses and its relevance in research on chronic inflammatory and autoimmune diseases.

Molecular Mechanism

At the molecular level, Ro-32-0432 exerts its effects by binding to the ATP-binding site of PKC isoforms, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream targets involved in cell signaling pathways. Ro-32-0432 also inhibits GRK5, which plays a role in desensitizing G protein-coupled receptors . By blocking these enzymes, Ro-32-0432 disrupts key signaling pathways, leading to altered cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ro-32-0432 have been observed to change over time. The compound is stable under recommended storage conditions and maintains its inhibitory activity for extended periods . In vivo studies have shown that Ro-32-0432 can inhibit phorbol ester-induced edema and T-cell-driven responses, such as host vs. graft responses and secondary paw swelling in adjuvant-induced arthritis . These findings suggest that Ro-32-0432 has long-term effects on cellular function and immune responses.

Dosage Effects in Animal Models

The effects of Ro-32-0432 vary with different dosages in animal models. In female AHH/R rats, oral administration of Ro-32-0432 at doses of 10 mg/kg, 30 mg/kg, and 50 mg/kg inhibited phorbol ester-induced edema . Additionally, Ro-32-0432 dose-dependently attenuated mecamylamine-induced nicotine withdrawal syndrome in mice . These studies indicate that Ro-32-0432 has a dose-dependent effect on cellular and physiological responses, with higher doses potentially leading to more pronounced effects.

Metabolic Pathways

Ro-32-0432 is involved in metabolic pathways related to PKC and GRK5 inhibition. By targeting these enzymes, Ro-32-0432 affects the phosphorylation status of various proteins involved in cell signaling . This compound’s impact on metabolic flux and metabolite levels is primarily through its inhibition of PKC-mediated pathways, which play a crucial role in cellular metabolism and immune responses.

Transport and Distribution

Ro-32-0432 is a cell-permeable compound that can be transported and distributed within cells and tissues . Its ability to permeate cell membranes allows it to reach intracellular targets, such as PKC isoforms and GRK5. This property is essential for its effectiveness as an inhibitor in various cellular contexts.

Subcellular Localization

The subcellular localization of Ro-32-0432 is primarily within the cytoplasm, where it interacts with its target enzymes . The compound’s localization is influenced by its ability to bind to PKC isoforms and GRK5, which are predominantly cytoplasmic proteins. This localization is crucial for its inhibitory activity and its effects on cellular signaling pathways.

Vorbereitungsmethoden

Die Synthese von RO-320432 umfasst mehrere Schritte, darunter die Bildung des Pyrrol-2,5-dion-Kerns und die anschließende Anbindung der Indol- und Pyridoindol-Einheiten. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und spezifischer Temperaturkontrollen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird. Industrielle Produktionsverfahren können eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren .

Analyse Chemischer Reaktionen

RO-320432 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat gefördert werden.

Reduktion: Reduktionsreaktionen können Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid beinhalten.

Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogene und Nukleophile unter bestimmten Bedingungen. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab

Vergleich Mit ähnlichen Verbindungen

RO-320432 ist in seiner Selektivität für konventionelle PKC-Isoformen gegenüber calcium-abhängigen und atypischen PKC-Isoformen einzigartig. Ähnliche Verbindungen umfassen:

Bisindolylmaleimid I: Ein weiterer PKC-Inhibitor mit breiterer Selektivität.

Gö 6983: Ein PKC-Inhibitor mit Selektivität für mehrere PKC-Isoformen.

Staurosporin: Ein nicht-selektiver PKC-Inhibitor mit potenter Aktivität gegen verschiedene Kinasen .

Eigenschaften

IUPAC Name |

3-[(8S)-8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O2/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGHOAZJQNLNFD-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5C[C@H](CCN5C6=CC=CC=C64)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701103763 | |

| Record name | 3-[(8S)-8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701103763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151342-35-7 | |

| Record name | 3-[(8S)-8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151342-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 32-0432 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151342357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(8S)-8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701103763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.